10-Oxo-6-decenoic acid
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Overview
Description
10-Oxo-6-decenoic acid is a ketocarboxylic acid with the molecular formula C10H16O3 It is an unsaturated fatty acid with a ketone functional group at the 10th carbon and a double bond between the 6th and 7th carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxo-6-decenoic acid can be achieved through several methods. One common approach involves the ozonolysis of oleic acid, followed by reduction and subsequent oxidation steps . Another method includes the use of diethyl-3-oxoglutarate, which is alkylated by 6-bromo-1-hexene and magnesium ethanolate, followed by decarboxylation and oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ozonolysis and reduction processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
10-Oxo-6-decenoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The double bond allows for halogenation and other substitution reactions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide and sodium periodate are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of the ketone group.
Substitution: Halogenation reactions typically use halogens like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
10-Oxo-6-decenoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its role in the growth of mushroom mycelia.
Medicine: Research has shown its potential antibacterial and anti-inflammatory properties.
Industry: It is used in the production of pheromones and other biologically active compounds.
Mechanism of Action
The mechanism of action of 10-Oxo-6-decenoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cells by affecting the cell cycle and inducing apoptosis . The compound interacts with cyclin-dependent kinases (CDKs) and other proteins involved in cell division, leading to cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
Similar Compounds
9-Oxo-2-decenoic acid: Another ketocarboxylic acid with similar structural features but different biological activities.
10-Hydroxy-2-decenoic acid: A hydroxylated derivative with distinct chemical properties and applications.
Uniqueness
10-Oxo-6-decenoic acid is unique due to its specific placement of the ketone group and double bond, which confer distinct reactivity and biological activity
Properties
CAS No. |
70994-14-8 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(E)-10-oxodec-6-enoic acid |
InChI |
InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1,3,9H,2,4-8H2,(H,12,13)/b3-1+ |
InChI Key |
ZCHRTZZNBMFOMU-HNQUOIGGSA-N |
Isomeric SMILES |
C(CCC(=O)O)C/C=C/CCC=O |
Canonical SMILES |
C(CCC(=O)O)CC=CCCC=O |
Origin of Product |
United States |
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